molecular formula C10H18N2O2 B13349866 2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

Cat. No.: B13349866
M. Wt: 198.26 g/mol
InChI Key: HMDMEAPJODCCLF-UHFFFAOYSA-N
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Description

2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is a complex organic compound featuring a bicyclic structure.

Preparation Methods

The synthesis of 2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one typically involves multiple steps. One common method includes the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate . This reaction is followed by reduction of the nitrile group with lithium aluminium hydride (LiAlH4) to yield the desired amine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to mimic the fragment of meta-substituted benzenes, making it effective in binding to certain biological receptors . This interaction can modulate various biochemical pathways, leading to its observed effects.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone

InChI

InChI=1S/C10H18N2O2/c1-2-14-10-7-3-8(10)6-12(5-7)9(13)4-11/h7-8,10H,2-6,11H2,1H3

InChI Key

HMDMEAPJODCCLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)CN

Origin of Product

United States

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